1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene
Overview
Description
The compound "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene" is a fluorinated aromatic molecule that is structurally related to various other compounds studied in the literature. Although the exact compound is not directly mentioned in the provided papers, the studies do involve similar chemical motifs, such as nitro substitution, sulfanyl groups, and fluorinated aromatic rings. These structural features are commonly found in compounds with potential applications in materials science, pharmaceuticals, and organic synthesis due to their unique electronic and steric properties.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds has been demonstrated in the literature. For instance, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene was achieved through multiple routes, including direct fluorination and fluorodenitration processes . These methods highlight the versatility and reactivity of fluorinated aromatic compounds and provide insight into potential synthetic routes that could be adapted for the synthesis of "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene".
Molecular Structure Analysis
The molecular structure of compounds similar to "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene" has been characterized using crystallography. For example, the crystal structure of 1-(4-fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine was determined, revealing a non-planar butadiene unit and a chair conformation of the piperazine ring . This suggests that the presence of substituents such as the nitro group and sulfanyl chain can influence the overall conformation and crystal packing of the molecule.
Chemical Reactions Analysis
The reactivity of fluorinated aromatic compounds under nucleophilic aromatic substitution conditions has been explored. The study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene showed that the fluorine atom could be substituted with various nucleophiles, leading to a range of disubstituted benzene derivatives . This indicates that "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene" could potentially undergo similar nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the fluorinated position.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by their molecular structure. The crystallographic analysis of two isomers of 3-nitrobenzotrifluoride revealed different packing arrangements and intermolecular interactions, which can affect their physical properties such as solubility and melting point . These findings can be extrapolated to predict that "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene" may also exhibit unique properties based on its molecular conformation and crystal packing.
Scientific Research Applications
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Biomolecule Immobilization and Bioconjugation
- Field: Analytical and Bioanalytical Chemistry .
- Application: The compound 4-fluoro-3-nitrophenyl azide is used for biomolecule immobilization and bioconjugation . It’s one of the oldest photolinkers used for photoaffinity labeling .
- Method: The compound is used to produce the desired chemical linkage upon photo-irradiation . It can activate an inert surface through nitrene insertion reaction .
- Results: The activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
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Indirect Radiofluorination of Biomolecules
- Field: Medicinal Chemistry .
- Application: 4-Nitrophenyl (PNP) activated esters are used to rapidly prepare 18 F-labelled acylation synthons in one step .
- Method: A comparative study of PNP activated esters and the commonly utilized 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions was conducted .
- Results: PNP esters demonstrated superior acylation kinetics under direct radiofluorination conditions .
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)sulfanyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORUMIWSFRGDCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382421 | |
Record name | 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene | |
CAS RN |
2438-85-9 | |
Record name | 1-Fluoro-4-[(4-nitrophenyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2438-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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